GSK PERK Inhibitor, specifically GSK2656157, is a novel compound developed to inhibit the protein kinase R-like endoplasmic reticulum kinase, commonly referred to as PERK. This kinase plays a crucial role in the unfolded protein response, a cellular stress response mechanism activated under conditions such as hypoxia and nutrient deprivation. The inhibition of PERK represents a promising therapeutic strategy for various cancers and other diseases associated with endoplasmic reticulum stress.
GSK2656157 is classified as an ATP-competitive inhibitor targeting the PERK enzyme. It was discovered through a medicinal chemistry optimization process aimed at enhancing potency and selectivity while reducing lipophilicity. The compound exhibits high specificity for PERK, with an inhibitory concentration (IC50) of approximately 0.9 nanomolar, demonstrating its potential as a therapeutic agent against tumors characterized by elevated PERK activity .
The synthesis of GSK2656157 involved several key steps focused on optimizing the compound's pharmacokinetic properties. The synthetic route included modifications to the molecular structure to enhance solubility and reduce lipophilicity. This process began with the identification of initial lead compounds, followed by iterative cycles of synthesis and biological evaluation to refine efficacy and selectivity.
The synthetic scheme typically incorporates heteroaryl acetamide analogues, which were found to be potent inhibitors when appropriately substituted. The fluorination of specific positions within the molecule was crucial for maintaining biochemical potency while improving pharmacokinetic profiles .
GSK2656157 has a complex molecular structure characterized by an indoline core with various substituents that enhance its binding affinity for the ATP-binding site of PERK. The structural formula indicates a highly selective binding profile, which is essential for minimizing off-target effects.
The molecular weight, solubility parameters, and partition coefficients are critical data points that inform on the compound's behavior in biological systems. For instance, the calculated logP values indicate favorable distribution characteristics in vivo .
The primary chemical reaction involving GSK2656157 is its competitive inhibition of PERK through binding to its ATP-binding site. This interaction prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key step in the unfolded protein response pathway.
In vitro assays have demonstrated that GSK2656157 effectively inhibits PERK activity across various cell lines, leading to decreased phosphorylation levels of eIF2α and subsequent downstream effects on gene expression related to stress responses .
The mechanism of action for GSK2656157 involves its binding to the ATP-binding site of PERK, thereby inhibiting its kinase activity. This inhibition results in reduced phosphorylation of eIF2α, which is crucial for regulating protein synthesis under stress conditions. The downstream effects include decreased levels of activating transcription factor 4 (ATF4) and CCAAT/enhancer-binding protein homologous protein (CHOP), both of which are involved in mediating cellular responses to stress .
Data from various studies indicate that GSK2656157 not only inhibits PERK but can also activate alternative stress response pathways at higher concentrations, suggesting a complex interplay between different signaling mechanisms within cells .
GSK2656157 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's bioavailability and therapeutic efficacy in clinical settings .
The primary application of GSK2656157 lies in cancer therapy, particularly for tumors exhibiting high levels of endoplasmic reticulum stress. Its ability to selectively inhibit PERK makes it a candidate for treating various malignancies where this pathway is dysregulated.
Additionally, research is ongoing into its potential applications in neurodegenerative diseases, diabetes, and other conditions associated with chronic endoplasmic reticulum stress . Clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in human subjects.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: